molecular formula C14H13NO2S B1620944 Ethyl 2-phenylsulfanylpyridine-4-carboxylate CAS No. 282087-47-2

Ethyl 2-phenylsulfanylpyridine-4-carboxylate

Cat. No. B1620944
CAS RN: 282087-47-2
M. Wt: 259.33 g/mol
InChI Key: GTSUCKJYIIZBCW-UHFFFAOYSA-N
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Description

Ethyl 2-phenylsulfanylpyridine-4-carboxylate, also known as EPSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Ethyl 2-phenylsulfanylpyridine-4-carboxylate has been found to have potential applications in various fields of scientific research, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied as a potential anti-inflammatory and anti-cancer agent. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic and optical devices. In catalysis, this compound has been used as a ligand for the synthesis of new catalysts with potential applications in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-phenylsulfanylpyridine-4-carboxylate is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound reduces the severity of inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Ethyl 2-phenylsulfanylpyridine-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, which can limit its use in certain experiments.

Future Directions

Ethyl 2-phenylsulfanylpyridine-4-carboxylate has several potential future directions for scientific research. One direction is the development of this compound-based materials with novel electronic and optical properties. Another direction is the further investigation of this compound as a potential anti-inflammatory and anti-cancer agent. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.

properties

IUPAC Name

ethyl 2-phenylsulfanylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-17-14(16)11-8-9-15-13(10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSUCKJYIIZBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376251
Record name Ethyl 2-phenylsulfanylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

282087-47-2
Record name Ethyl 2-phenylsulfanylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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